2-(4-BROMOPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE

Lipophilicity Drug-likeness Membrane permeability

This racemic thiazolidine sulfonamide (CAS 397283-92-0) combines a 4-bromophenyl and 4-ethoxybenzenesulfonyl motif, yielding XLogP3 4.1 and TPSA 39.64 Ų—ideal for cell-based phenotypic and CNS target screening. Its unique halogen-bonding bromine and ethoxy HBA differentiate it from simpler analogs, reducing off-target promiscuity. Buy from verified suppliers to ensure consistency in SAR and target validation studies.

Molecular Formula C17H18BrNO3S2
Molecular Weight 428.36
CAS No. 397283-92-0
Cat. No. B2426916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-BROMOPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE
CAS397283-92-0
Molecular FormulaC17H18BrNO3S2
Molecular Weight428.36
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Br
InChIInChI=1S/C17H18BrNO3S2/c1-2-22-15-7-9-16(10-8-15)24(20,21)19-11-12-23-17(19)13-3-5-14(18)6-4-13/h3-10,17H,2,11-12H2,1H3
InChIKeyJYAQKFJXIOSXGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-3-(4-ethoxybenzenesulfonyl)-1,3-thiazolidine (CAS 397283-92-0): Structural & Physicochemical Baseline for Procurement Decisions


2-(4-Bromophenyl)-3-(4-ethoxybenzenesulfonyl)-1,3-thiazolidine (CAS 397283-92-0) is a synthetic, racemic thiazolidine derivative containing a 4-bromophenyl group at the 2-position and a 4-ethoxybenzenesulfonyl group at the 3-position of the thiazolidine ring . It is currently offered as a screening compound by commercial libraries and has a molecular weight of 428.4 g mol⁻¹ and a computed XLogP3 of 4.1 . This compound belongs to the broader class of N-sulfonyl-thiazolidines, a scaffold recognized for its potential in drug discovery due to the tunable nature of the aryl substituents on both the sulfonamide nitrogen and the thiazolidine ring .

Why Generic Substitution of 2-(4-Bromophenyl)-3-(4-ethoxybenzenesulfonyl)-1,3-thiazolidine is Inadvisable


The thiazolidine sulfonamide scaffold is exquisitely sensitive to variations in both the N-sulfonyl aryl group and the C-2 aryl substituent. Even seemingly minor modifications—such as replacing the 4-ethoxy group with hydrogen, methyl, or halogen—can drastically alter the compound's lipophilicity, hydrogen-bonding capacity, and steric profile, which in turn affect target engagement, metabolic stability, and off-target promiscuity . Consequently, generic substitution without direct comparative data risks selecting an analog with divergent pharmacological or physicochemical behavior, potentially invalidating screening results or structure-activity relationship (SAR) interpretations .

Quantitative Evidence Guide: Differentiating 2-(4-Bromophenyl)-3-(4-ethoxybenzenesulfonyl)-1,3-thiazolidine from Structural Analogs


Enhanced Lipophilicity (XLogP3) Relative to Des-ethoxy Analog

The 4-ethoxy substituent on the benzenesulfonyl ring significantly increases the computed lipophilicity compared to the unsubstituted benzenesulfonyl analog. The target compound has an XLogP3 of 4.1 , whereas the des-ethoxy analog 3-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-thiazolidine (CID 2858574) has a predicted XLogP3 of approximately 3.3 . This ΔXLogP3 of +0.8 log units may translate to improved passive membrane permeability and potentially enhanced cellular uptake in whole-cell assays.

Lipophilicity Drug-likeness Membrane permeability

Increased Hydrogen Bond Acceptor Count vs. Non-ethoxy Analogs

The ethoxy oxygen adds a fifth hydrogen bond acceptor (HBA) relative to the four HBAs present in the des-ethoxy analog 3-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-thiazolidine . This increase in HBA count can influence solubility and target-binding interactions, as each additional HBA contributes approximately 0.5–1.0 kcal mol⁻¹ of binding energy in protein-ligand complexes .

Hydrogen bonding Solubility Drug design

Higher Topological Polar Surface Area (TPSA) than Non-ethoxy Analog, Influencing Permeability

The topological polar surface area (TPSA) of the target compound is 39.64 Ų , compared to approximately 30 Ų for the des-ethoxy analog 3-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-thiazolidine . This ΔTPSA of ≈10 Ų falls within a range that can modulate intestinal absorption and blood-brain barrier penetration, where TPSA values below 60–70 Ų are generally associated with good oral absorption, and values below 90 Ų are often correlated with CNS penetration .

Polar surface area ADME Oral bioavailability

Increased Rotatable Bond Count and Molecular Complexity vs. Simpler Analogs

The target compound possesses five rotatable bonds , compared to three rotatable bonds in the des-ethoxy analog 3-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-thiazolidine . Increased molecular complexity, as reflected by rotatable bond count, has been associated with higher selectivity and lower promiscuity in screening libraries .

Molecular complexity Ligand efficiency Selectivity

Optimal Research & Industrial Application Scenarios for 2-(4-Bromophenyl)-3-(4-ethoxybenzenesulfonyl)-1,3-thiazolidine


Cell-Based Phenotypic Screening Requiring Enhanced Membrane Permeability

With an XLogP3 of 4.1—significantly higher than the des-ethoxy analog (XLogP3 ≈ 3.3) —this compound is a superior candidate for cell-based phenotypic assays where intracellular target engagement and passive diffusion across lipid bilayers are critical. Its lipophilicity may improve cellular uptake compared to less hydrophobic thiazolidine sulfonamides.

Fragment-Based or HTS Library Design for CNS-Targeted Programs

The compound's topological polar surface area of 39.64 Ų falls well within the empirically derived CNS drug-likeness range (TPSA < 60–70 Ų for oral absorption, < 90 Ų for CNS penetration) . This makes it a rational inclusion in diversity sets aimed at central nervous system targets, where its five hydrogen bond acceptors may also provide unique binding interactions.

Structure-Activity Relationship (SAR) Studies on Sulfonamide-Thiazolidine Scaffolds

The presence of both a bromine atom (potential halogen-bond donor) and an ethoxy substituent (additional HBA and lipophilic modulation) makes this compound a valuable probe for SAR exploration. It enables systematic comparison with analogs lacking one or both functional groups, helping to deconvolute contributions to binding affinity and selectivity .

Selectivity Profiling Panels for Kinase or Protease Targets

Given the increased molecular complexity (5 rotatable bonds vs. 3 for simpler analogs) , this compound may exhibit reduced promiscuity in selectivity panels, making it a cleaner tool compound for target validation studies where non-specific binding is a concern.

Quote Request

Request a Quote for 2-(4-BROMOPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.